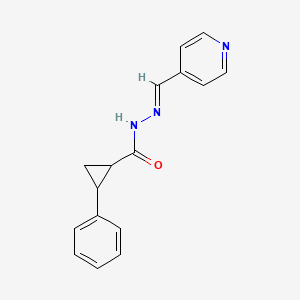![molecular formula C18H17N3S B5706505 N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)
N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminophenyl isothiocyanate, a compound with a similar structure, is a white solid that is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
Methods for the preparation of similar compounds often involve palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles .Molecular Structure Analysis
The structure of similar compounds was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G (d) basis set .Chemical Reactions Analysis
Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions.Physical And Chemical Properties Analysis
The HOMO–LUMO energy gap of similar compounds was found to be 2.806 eV indicating stiff and smooth nature of the molecule. This accounts for the less stability and high chemical reactivity of the compound .Mechanism of Action
N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide works by reacting with thiol groups on biomolecules. This reaction forms a covalent bond between the biomolecule and the N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide, which allows for labeling and conjugation. The reaction between N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide and thiol groups is rapid and specific, which makes it an ideal probe for labeling biomolecules.
Biochemical and Physiological Effects
N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide has no known biochemical or physiological effects on living organisms. This compound is used in vitro and does not interact with living cells or tissues.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide in lab experiments include its specificity, rapid reaction rate, and ability to label biomolecules in complex biological systems. This compound is also stable and can be stored for long periods, which makes it a convenient probe for labeling biomolecules.
The limitations of using N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide in lab experiments include its high cost and the need for specialized equipment and expertise. This compound also requires careful optimization of reaction conditions to ensure efficient labeling and conjugation.
Future Directions
There are many potential future directions for N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide research. Some of these include:
1. Developing new applications for N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide in drug delivery and imaging.
2. Optimizing the synthesis of N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide to reduce the cost and increase the yield.
3. Developing new probes that can be used in conjunction with N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide for multiplex labeling and imaging.
4. Investigating the potential of N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide in studying protein-protein interactions and signaling pathways.
5. Developing new methods for the efficient conjugation of N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide-labeled biomolecules to nanoparticles and other carriers for drug delivery.
Conclusion
N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide is a thiol-reactive probe that has shown great potential in scientific research. This compound is used to label biomolecules for various applications, including drug delivery, bioconjugation, and imaging. N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide has many advantages, including its specificity, rapid reaction rate, and stability. However, there are also limitations to its use, including its high cost and the need for specialized equipment and expertise. Despite these limitations, there are many potential future directions for N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide research, which could lead to new applications and discoveries in the field of biomolecule labeling and conjugation.
Synthesis Methods
The synthesis of N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide involves a series of chemical reactions. The starting material is 2-mercaptoquinoline, which is reacted with N-(4-bromophenyl)maleimide to produce the intermediate compound, N-(4-bromophenyl)-2-quinolinecarbothioamide. This intermediate is then reacted with N,N-dimethylformamide and sodium hydride to produce the final product, N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide has been widely used in scientific research due to its ability to label biomolecules. This compound is used to label proteins, peptides, and nucleic acids for various applications, including drug delivery, bioconjugation, and imaging. N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide has been used to label antibodies for targeted drug delivery, which has shown promising results in cancer treatment. This compound has also been used to label nucleic acids for imaging purposes, which has potential applications in diagnostics.
Safety and Hazards
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-21(2)15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQQBZIYKWJZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)


![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)




![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)
